molecular formula C8H17NO2 B15307584 Ethyl 3-(ethylamino)-2-methylpropanoate

Ethyl 3-(ethylamino)-2-methylpropanoate

Katalognummer: B15307584
Molekulargewicht: 159.23 g/mol
InChI-Schlüssel: IPIBBRMVVGVZCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(ethylamino)-2-methylpropanoate is an organic compound with the molecular formula C8H17NO2. It is a derivative of propanoic acid and contains both an ester and an amine functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(ethylamino)-2-methylpropanoate typically involves the esterification of 3-(ethylamino)-2-methylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(ethylamino)-2-methylpropanoic acid+ethanolacid catalystethyl 3-(ethylamino)-2-methylpropanoate+water\text{3-(ethylamino)-2-methylpropanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(ethylamino)-2-methylpropanoic acid+ethanolacid catalyst​ethyl 3-(ethylamino)-2-methylpropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction rate and facilitate the separation of the product from the reaction mixture.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(ethylamino)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 3-(ethylamino)-2-methylpropanoic acid.

    Reduction: 3-(ethylamino)-2-methylpropanol.

    Substitution: Various N-substituted derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(ethylamino)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its amine functionality.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of ethyl 3-(ethylamino)-2-methylpropanoate depends on its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(ethylamino)-2-methylpropanoate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 3-(methylamino)-2-methylpropanoate: Similar structure but with a methylamino group instead of an ethylamino group.

    Ethyl 3-(ethylamino)-2-ethylpropanoate: Similar structure but with an additional ethyl group on the propanoate backbone.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H17NO2

Molekulargewicht

159.23 g/mol

IUPAC-Name

ethyl 3-(ethylamino)-2-methylpropanoate

InChI

InChI=1S/C8H17NO2/c1-4-9-6-7(3)8(10)11-5-2/h7,9H,4-6H2,1-3H3

InChI-Schlüssel

IPIBBRMVVGVZCV-UHFFFAOYSA-N

Kanonische SMILES

CCNCC(C)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.